(R)-Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate chemical properties
(R)-Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate chemical properties
An In-depth Technical Guide to (R)-Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate
Authored by: A Senior Application Scientist
Introduction
(R)-Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate is a chiral heterocyclic building block of significant interest in modern medicinal chemistry and organic synthesis. Its unique structure, featuring a piperidine core, a reactive bromomethyl group, and a tert-butyloxycarbonyl (Boc) protecting group, makes it a versatile intermediate for constructing complex molecular architectures. The specific (R)-stereochemistry is often crucial for achieving desired pharmacological activity and selectivity in drug candidates. This guide provides a comprehensive overview of its chemical properties, reactivity, synthesis, and applications, tailored for researchers and professionals in drug development.
Core Chemical Identity and Physicochemical Properties
Understanding the fundamental properties of a reagent is the cornerstone of its effective application in research and development. This section outlines the key identifiers and physical characteristics of (R)-tert-butyl 3-(bromomethyl)piperidine-1-carboxylate.
Structure and Identifiers
The molecule consists of a piperidine ring protected at the nitrogen atom with a Boc group. The chiral center is at the 3-position, which bears a bromomethyl substituent. This substituent is the primary site of reactivity.
// Define nodes for atoms N1 [label="N", pos="0,0!"]; C_Boc [label="C", pos="-1.2,-0.5!"]; O_Boc1 [label="=O", pos="-1.8,-1.2!"]; O_Boc2 [label="O", pos="-1.8,0.3!"]; C_tert [label="C", pos="-2.8,0.8!"]; C_tert1 [label="CH₃", pos="-3.8,0.2!"]; C_tert2 [label="CH₃", pos="-2.8,1.8!"]; C_tert3 [label="CH₃", pos="-3.5,1.2!"];
C2 [label="CH₂", pos="1.2,0.5!"]; C3 [label="CH", pos="1.5,-0.8!"]; C4 [label="CH₂", pos="0.5,-1.8!"]; C5 [label="CH₂", pos="-0.8,-1.5!"]; C6 [label="CH₂", pos="-1.2,0.3!"]; // Re-positioning for clarity
C_methyl [label="CH₂", pos="2.8,-1.2!"]; Br [label="Br", pos="3.8,-0.5!"]; H_chiral [label="(R)", style=filled, fillcolor="#F1F3F4", pos="1.8, -1.5!"];
// Define bonds edge [len=1.0]; N1 -- C_Boc; C_Boc -- O_Boc1; C_Boc -- O_Boc2; O_Boc2 -- C_tert; C_tert -- C_tert1; C_tert -- C_tert2; C_tert -- C_tert3;
N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; // Completing the ring C3 -- C_methyl; C_methyl -- Br; } dend
Figure 1: Chemical structure of (R)-tert-butyl 3-(bromomethyl)piperidine-1-carboxylate.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | tert-butyl (3R)-3-(bromomethyl)piperidine-1-carboxylate | N/A |
| CAS Number | 170098-93-0 | N/A |
| Molecular Formula | C₁₁H₂₀BrNO₂ | [1] |
| Molecular Weight | 278.19 g/mol | [1] |
| InChI Key | RROJDRJBBIDJIZ-SCSAIBSYSA-N | N/A |
| SMILES | CBr | N/A |
Physicochemical Data
The physical properties dictate the necessary conditions for handling, storage, and reaction setup.
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Appearance | Off-white to light yellow solid/powder | [1] |
| Melting Point | 46.0 to 50.0 °C | |
| Boiling Point | 318.3 ± 15.0 °C (Predicted) | [1] |
| Density | 1.270 ± 0.06 g/cm³ (Predicted) | [1] |
| Storage | 2-8°C, sealed in a dry place |[1][2] |
Reactivity Profile and Mechanistic Insights
The synthetic utility of this compound is governed by the interplay between the electrophilic bromomethyl group and the sterically demanding Boc-protecting group.
The Electrophilic Center: The Bromomethyl Group
The primary locus of reactivity is the carbon atom bonded to the bromine. Bromine is an excellent leaving group, making the bromomethyl moiety highly susceptible to nucleophilic attack. This functionality is ideal for bimolecular nucleophilic substitution (Sₙ2) reactions .
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Causality: The electron-withdrawing nature of the bromine atom polarizes the C-Br bond, rendering the carbon atom electron-deficient and thus, a prime target for nucleophiles. The primary nature of this carbon minimizes steric hindrance, further favoring an Sₙ2 pathway over Sₙ1, which would be disfavored due to the instability of a primary carbocation.
The Guardian: The Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group serves two critical functions:
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Deactivation of the Piperidine Nitrogen: It converts the basic and nucleophilic secondary amine of the piperidine ring into a non-nucleophilic carbamate. This prevents self-reaction or unwanted side reactions where the piperidine nitrogen could act as a nucleophile.
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Solubility Enhancement: The bulky and lipophilic tert-butyl group increases the compound's solubility in common organic solvents, facilitating its use in a wide range of reaction media.
The Boc group is stable under a variety of conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to liberate the free amine for subsequent functionalization.
Key Applications in Drug Discovery and Synthesis
This chiral building block is a valuable precursor for synthesizing a range of biologically active molecules. Its incorporation introduces a defined stereocenter and a piperidine scaffold, a common motif in many approved drugs due to its favorable pharmacokinetic properties.
-
Synthesis of Enzyme Inhibitors: Derivatives have been investigated as selective inhibitors for enzymes like fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), which are implicated in pain and neuroinflammation.[3] The piperidine ring acts as a scaffold to correctly orient pharmacophoric elements within the enzyme's active site.
-
Construction of Heterocyclic Systems: It serves as an essential intermediate for creating more complex heterocyclic compounds through alkylation of other nitrogen, oxygen, or sulfur-containing rings.[4]
-
Scaffold for CNS-Active Agents: The piperidine moiety is a well-established scaffold in drugs targeting the central nervous system (CNS). This reagent provides a chiral entry point for developing novel CNS drug candidates.[3]
Experimental Protocols: A Self-Validating System
The following protocols are presented to be self-validating, meaning that successful execution relies on understanding the causality behind each step.
Representative Synthesis
The synthesis of (R)-tert-butyl 3-(bromomethyl)piperidine-1-carboxylate typically starts from a commercially available chiral precursor, such as (R)-piperidin-3-ylmethanol.
Protocol 1: Synthesis via Bromination of the Corresponding Alcohol
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Step 1: Boc Protection of (R)-Piperidin-3-ylmethanol.
-
Procedure: Dissolve (R)-piperidin-3-ylmethanol (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base such as triethylamine (TEA, 1.2 eq). Stir at room temperature for 4-6 hours.
-
Causality: The Boc₂O is the electrophilic source of the Boc group. The base is required to neutralize the acid byproduct and to deprotonate the starting amine, increasing its nucleophilicity.
-
Validation: Monitor reaction completion by Thin Layer Chromatography (TLC). The product, (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate, will have a higher Rf value than the starting material.
-
-
Step 2: Bromination of the Alcohol.
-
Procedure: Dissolve the alcohol from Step 1 (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar) and cool to 0°C. Add triphenylphosphine (PPh₃, 1.2 eq) followed by slow, portion-wise addition of carbon tetrabromide (CBr₄, 1.2 eq). Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Causality: This is an Appel reaction. The PPh₃ and CBr₄ react in situ to form a phosphonium bromide species, which activates the primary alcohol. The bromide ion then displaces the activated hydroxyl group via an Sₙ2 reaction to yield the desired product. Cooling to 0°C controls the initial exothermic reaction.
-
Validation: Monitor by TLC or LC-MS. The final product is less polar than the starting alcohol. Purify via flash column chromatography on silica gel. Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Example Application: N-Alkylation of an Indole
This protocol demonstrates the use of the title compound as an alkylating agent.
Protocol 2: Synthesis of (R)-tert-butyl 3-((1H-indol-1-yl)methyl)piperidine-1-carboxylate
-
Step 1: Deprotonation of Indole.
-
Procedure: Dissolve indole (1.0 eq) in anhydrous dimethylformamide (DMF). Add a strong base like sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0°C. Stir for 30 minutes at this temperature.
-
Causality: NaH is a non-nucleophilic strong base that irreversibly deprotonates the indole nitrogen to form the highly nucleophilic indolide anion.
-
Validation: Evolution of hydrogen gas will be observed. The solution should become homogeneous.
-
-
Step 2: Alkylation.
-
Procedure: To the solution from Step 1, add a solution of (R)-tert-butyl 3-(bromomethyl)piperidine-1-carboxylate (1.05 eq) in DMF dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 8-12 hours.
-
Causality: The indolide anion acts as the nucleophile, attacking the electrophilic bromomethyl carbon in an Sₙ2 fashion, displacing the bromide ion.
-
Validation: Quench the reaction carefully by adding saturated aqueous ammonium chloride solution. Extract the product with an organic solvent like ethyl acetate. Purify by column chromatography and confirm the structure by spectroscopic methods.
-
Safety and Handling
Proper handling is essential due to the compound's reactivity and potential hazards.
Table 3: GHS Hazard Information
| Hazard Class | Code | Description | Source |
|---|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [5] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [5] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [5] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |[6][7] |
Precautions for Safe Handling:
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[6]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[6]
-
Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[6][8]
-
First Aid (IF IN EYES): Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[6]
-
First Aid (IF SWALLOWED): Rinse mouth. Immediately call a POISON CENTER or doctor.[6]
References
-
PubChem. (n.d.). tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Supporting Information. (n.d.). General procedure A was followed. Retrieved from [Link]
-
Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]
-
LookChem. (n.d.). Cas 158407-04-6, 4-BROMOMETHYL-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Retrieved from [Link]
-
KISHIDA CHEMICAL CO., LTD. (2023). Safety Data Sheet. Retrieved from [Link]
-
Indian Journal of Heterocyclic Chemistry. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). A Short and Modular Approach towards 3,5-Disubstituted Indolizidine Alkaloids - Supporting Information. Retrieved from [Link]
- Google Patents. (n.d.). WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
-
PASL. (n.d.). CAS No : 188111-79-7 | Product Name : tert-Butyl (R)-3-aminopiperidine-1-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). 9H-Xanthen-9-amine. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. 158406-99-6 CAS MSDS ((S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate ) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. achmem.com [achmem.com]
- 3. tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate | 158407-04-6 | Benchchem [benchchem.com]
- 4. lookchem.com [lookchem.com]
- 5. tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate | C11H20BrNO2 | CID 15512811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 7. 158407-04-6|tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 8. kishida.co.jp [kishida.co.jp]
